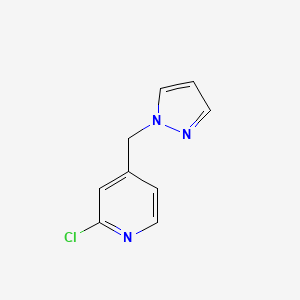

2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine

Description

2-Chloro-4-(1H-pyrazol-1-ylmethyl)pyridine (CAS: 1250584-89-4) is a heterocyclic compound with the molecular formula C₉H₈ClN₃ and a molecular weight of 193.63 g/mol . Its structure features a pyridine ring substituted at the 2-position with chlorine and at the 4-position with a pyrazole-methyl group. This dual substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and drug discovery. Commercial availability via suppliers like CymitQuimica highlights its relevance in research, though its high cost (e.g., €542 for 50 mg) reflects specialized synthetic routes .

Properties

IUPAC Name |

2-chloro-4-(pyrazol-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-9-6-8(2-4-11-9)7-13-5-1-3-12-13/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZXRWWGVSEWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure

The Suzuki coupling reaction is the cornerstone for constructing the 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine framework. The reaction typically involves:

- Reactants: A halogenated pyridine derivative (commonly 4-bromo-2-chloropyridine or 4-bromo-2-chlorobenzonitrile analogs) and a pyrazole boronic acid pinacol ester or its N-alkylated variant.

- Catalyst: Palladium complexes such as bis(triphenylphosphine)palladium(II) chloride or PdCl2(PPh3)2.

- Base: Sodium carbonate or cesium carbonate.

- Solvent: Mixtures of tetrahydrofuran (THF), toluene, water, or dimethylformamide (DMF).

- Temperature: Typically 60–100 °C.

- Reaction Time: Several hours until completion monitored by TLC or LC-MS.

After completion, the reaction mixture is subjected to aqueous work-up and organic extraction, followed by purification such as crystallization or chromatography to isolate the coupled product.

Specific Example from Patent EP3280710B1

- Reaction: 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester with 4-bromo-2-chlorobenzonitrile.

- Catalyst Loading: Reduced to 0.5–2 mol% Pd(OAc)2.

- Solvent System: THF-water or acetonitrile-water biphasic system.

- Isolation: Precipitation by adding water without distillation steps.

- Yield: Overall yield for three-step sequence (including subsequent transformations) was 84.5%.

- Advantages: Lower catalyst usage, fewer isolation steps, reduced palladium residues, and improved scalability.

N-Alkylation of Pyrazole Boronic Esters

A crucial step for introducing the pyrazol-1-ylmethyl group involves alkylation of the pyrazole ring before or after the Suzuki coupling.

Alkylation Conditions

- Reagents: Alkyl halides or mesylates (e.g., cyclopentylmethyl methanesulfonate).

- Base: Potassium carbonate.

- Solvent: Dimethylformamide (DMF).

- Temperature: Around 60 °C.

- Reaction Monitoring: TLC or LC-MS until completion or stagnation.

Example from Recent Research

- Cyclopentylmethyl methanesulfonate was prepared from cyclopentylmethanol and methanesulfonyl chloride with triethylamine.

- Subsequent N-alkylation of pyrazole boronic ester yielded the alkylated intermediate in 75% yield.

- This intermediate was then used in Suzuki coupling to afford the final product with yields ranging between 53% and 65% for the coupling step.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes and Variations |

|---|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(PPh3)2, Pd(OAc)2 (0.5–2 mol%) | Lower catalyst loading improves cost and reduces residues |

| Base | Na2CO3, Cs2CO3, K2CO3 | Choice affects reaction rate and yield |

| Solvent | THF, DMF, DME, toluene, water mixtures | Biphasic systems facilitate isolation |

| Temperature | 60–100 °C | Higher temperature accelerates reaction |

| Reaction Time | 4–12 hours | Monitored by TLC or LC-MS |

| Work-up | Extraction, precipitation, filtration | Avoiding distillation steps improves scalability |

| Purification | Crystallization, silica gel chromatography | Ensures high purity for downstream applications |

Research Findings and Comparative Analysis

- Catalyst Efficiency: Reducing palladium catalyst loading to below 1 mol% while maintaining high yields is feasible and economically advantageous.

- Solvent Systems: Use of biphasic solvents like acetonitrile-water allows easier product isolation without distillation.

- Alkylation Timing: Alkylation of pyrazole boronic esters prior to Suzuki coupling simplifies purification and improves overall yield.

- Yield Optimization: Stepwise Suzuki coupling combined with careful base and solvent selection yields products in 50–70% per step, with overall yields up to 85% for multi-step sequences.

- Purification: Activated carbon treatment and filtration with celite improve product purity by removing palladium residues and impurities.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-4-(1H-pyrazol-1-ylmethyl)pyridine is being investigated for its potential as a selective androgen receptor modulator (SARM) . This class of compounds has significant implications in treating conditions related to androgen deficiency or excess, such as prostate cancer. Research indicates that this compound can selectively modulate androgen receptor activity, which is crucial for developing targeted therapies with fewer side effects compared to traditional hormone replacement therapies .

Biochemical Studies

The compound's interaction with biological targets has been characterized through binding affinity assays and functional studies. These studies reveal insights into its pharmacological profile, particularly its ability to influence signaling pathways associated with androgen receptors. For instance, the compound's structural modifications can lead to variations in binding affinity and efficacy, making it a valuable candidate for further development in therapeutic applications .

Agrochemical Development

Due to its structural characteristics, this compound is also being explored for applications in agrochemicals . Compounds containing both pyridine and pyrazole rings have demonstrated various biological activities, including anti-inflammatory and antimicrobial properties, which are beneficial in developing new pesticides or herbicides .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- A study focused on the synthesis of novel compounds related to this compound revealed promising results in enhancing the efficacy of treatments for androgen-dependent conditions .

- Another research effort explored the interactions between this compound and various biological receptors, leading to insights into its mechanism of action and potential therapeutic uses .

Mechanism of Action

The mechanism of action of 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The molecular targets and pathways involved can vary, but typically include key signaling pathways in cells.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Biological Activity

2-Chloro-4-(1H-pyrazol-1-ylmethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and a pyrazole moiety, which contributes to its unique chemical behavior and biological activity. The presence of both the pyridine and pyrazole rings is significant as they are known to enhance the compound's interaction with various biological targets.

Biological Activities

Research indicates that this compound exhibits multiple biological activities, including:

- Anticancer Activity : The compound has shown potential as an anticancer agent by interacting with specific cellular pathways. For instance, it has been studied for its ability to inhibit cancer cell proliferation in various models, particularly against breast and ovarian cancer cell lines .

- Anti-inflammatory Properties : Compounds containing both pyridine and pyrazole structures are often associated with anti-inflammatory effects. This compound may modulate inflammatory pathways, although specific mechanisms need further elucidation .

- Antimicrobial Effects : There is evidence suggesting that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease contexts .

The mechanism of action for this compound involves its interaction with various biological targets:

- Androgen Receptor Modulation : Studies have indicated that this compound can act as a selective androgen receptor modulator (SARM), which may have implications in treating conditions related to androgen deficiency or excess. Binding affinity assays have characterized its interaction with androgen receptors, suggesting a potential therapeutic role in hormone-related disorders.

- Inhibition of Kinases : The compound has been implicated in the inhibition of specific kinases involved in cancer progression, such as Aurora A kinase. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Case Studies and Research Findings

A review of recent literature highlights several key studies on this compound:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : The chloromethyl group can undergo nucleophilic attack to yield various derivatives.

- Electrophilic Aromatic Substitution : This reaction can be utilized to introduce further functional groups onto the pyridine ring.

Q & A

Q. What are the standard synthetic routes for 2-chloro-4-(1H-pyrazol-1-ylmethyl)pyridine?

The compound is commonly synthesized via palladium-catalyzed Suzuki–Miyaura cross-coupling reactions , which enable the introduction of pyrazole substituents to the pyridine core. For example, a reaction between 2-chloro-4-(halopyridinyl) derivatives and pyrazole-containing boronic acids/esters under inert atmosphere (e.g., N₂) at 80–100°C yields the target compound. Key catalysts include Pd(PPh₃)₄ or PdCl₂(dppf), with K₂CO₃ or Na₂CO₃ as bases in solvents like THF or dioxane .

Q. Reaction Optimization Table

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | THF | 80 | 65–75 | ≥95% |

| PdCl₂(dppf) | Dioxane | 100 | 70–85 | ≥98% |

Q. What analytical techniques are recommended for structural characterization?

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) confirm regioselectivity and substitution patterns. For example, aromatic protons in pyridine and pyrazole rings appear between δ 7.2–8.5 ppm, while methylene protons (–CH₂–) resonate at δ 4.5–5.0 ppm .

- Mass Spectrometry : LC-MS or GC-MS validates molecular ion peaks (e.g., m/z 223.05 for [M+H]⁺).

- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (e.g., C: 53.6%, H: 3.8%, N: 19.7%) .

Q. How should the compound be stored to ensure stability?

Store as a solid at –20°C under inert conditions (argon/vacuum-sealed). Stability studies indicate ≥4-year shelf life with no detectable degradation via HPLC when protected from light and moisture .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural analysis?

Discrepancies between observed and predicted NMR signals may arise from tautomerism (pyrazole ring) or residual solvents . Strategies:

- Perform variable-temperature NMR to identify dynamic equilibria.

- Use 2D NMR (e.g., COSY, HSQC) to assign proton-carbon correlations unambiguously.

- Compare with computational predictions (DFT-based chemical shift calculations) .

Q. What strategies optimize regioselectivity in pyrazole-functionalization reactions?

Regioselectivity in cross-coupling reactions is influenced by:

Q. How do discrepancies in biological activity data arise across studies?

Variations in reported IC₅₀ values (e.g., for mGluR5 antagonism) may stem from:

- Assay conditions : Differences in cell lines (HEK293 vs. neuronal cultures) or buffer pH.

- Compound purity : Impurities ≥2% (by HPLC) can skew dose-response curves.

- Metabolic stability : Hepatic microsome assays (e.g., human vs. mouse) reveal species-specific degradation .

Q. What in vivo models are suitable for studying this compound’s pharmacokinetics?

- Rodent models : Administer CTEP (a derivative) at 10 mg/kg every other day (EOD) to assess brain penetration. Plasma and cerebrospinal fluid (CSF) levels are quantified via LC-MS/MS, with t½ ≈ 12–15 hours in mice .

- Pharmacodynamic endpoints : Monitor mGluR5 occupancy using PET tracers (e.g., [¹⁸F]FPEB) .

Q. How can low yields in Suzuki–Miyaura reactions be mitigated?

- Purge oxygen : Degas solvents and use Schlenk techniques to prevent catalyst poisoning.

- Optimize stoichiometry : A 1.2:1 molar ratio of boronic acid to halopyridine minimizes side reactions.

- Additives : Use TBAB (tetrabutylammonium bromide) to enhance solubility of inorganic bases .

Data Contradiction Analysis

9. Resolving inconsistencies in enzyme inhibition assays

If IC₅₀ values conflict across studies:

- Validate assay reproducibility : Include positive controls (e.g., MPEP for mGluR5).

- Check compound aggregation : Use dynamic light scattering (DLS) to detect nanoparticles (>100 nm) that non-specifically inhibit enzymes.

- Re-test under standardized conditions : Fixed ATP concentrations (1 mM for kinase assays) .

10. Addressing discrepancies in solubility measurements

Reported solubility in DMSO (e.g., 50 mM vs. 30 mM) may arise from:

- Hydrate vs. anhydrous forms : Characterize via TGA (thermogravimetric analysis).

- Sonication duration : Optimize to 10–15 minutes for full dissolution.

- Temperature control : Measure at 25°C ± 0.5°C to avoid kinetic solubility artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.